molecular formula C13H20N4 B15054882 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B15054882
M. Wt: 232.32 g/mol
InChI Key: YNPICGMSUYHYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine is a bicyclic heteroaromatic compound featuring a fused cyclopentane-pyrimidine core substituted with a methyl group at the 2-position and a piperidin-4-amine moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for its interactions with biological targets.

The compound’s synthesis typically involves coupling a cyclopenta[d]pyrimidine scaffold with a piperidine derivative via nucleophilic substitution or Buchwald-Hartwig amination. Its characterization relies on techniques like NMR, mass spectrometry, and X-ray crystallography ().

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C13H20N4/c1-9-15-12-4-2-3-11(12)13(16-9)17-7-5-10(14)6-8-17/h10H,2-8,14H2,1H3

InChI Key

YNPICGMSUYHYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like manganese dioxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it may bind to the channel and inhibit calcium ion flow, thereby affecting cellular processes. As a protein kinase inhibitor, it may bind to the kinase’s active site, preventing phosphorylation of target proteins and disrupting signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopenta[d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity Source
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine - 2-Methyl group on pyrimidine
- Piperidin-4-amine substituent
~245.3* Limited direct data; analogs act as AMPA receptor modulators (inferred from )
2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine - 2-Chloro instead of 2-methyl
- Hydrochloride salt
289.204 Not explicitly reported; chlorine may enhance electrophilicity and target binding
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine - N-methylamine substituent
- Lacks piperidine ring
198.66 Lab reagent; biological activity not disclosed
1,4-Bis((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy)benzene - Bis-pyrimidine structure
- Phenolic linker
~468.5 Nanomolar AMPA receptor modulator; methyl groups improve potency () (Compound 1g)
4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy)phenol - Phenolic hydroxyl group
- Single pyrimidine-phenol linkage
~257.3 Intermediate for AMPA modulators; hydroxyl group enhances solubility (Compound 5b)

*Calculated based on molecular formula (C12H19N5).

Key Findings:

Substituent Effects: The 2-methyl group in the target compound likely enhances steric stabilization and lipophilicity compared to the 2-chloro analog (). The piperidin-4-amine moiety provides conformational flexibility and hydrogen-bonding sites, distinguishing it from simpler amines like N-methyl derivatives ().

Biological Relevance: Bis-pyrimidine analogs (e.g., 1g in ) exhibit nanomolar potency at AMPA receptors, suggesting that dimerization or extended aromatic systems enhance activity. The target compound’s monomeric structure may limit its efficacy in this context. Piperidine-containing analogs (e.g., ) are often prioritized in drug discovery due to their improved pharmacokinetic profiles compared to phenol-linked derivatives ().

Synthetic Accessibility :

  • The target compound’s synthesis is more straightforward than bis-pyrimidines () but may require stringent purification to isolate the piperidine-cyclopenta[d]pyrimidine adduct ().

Biological Activity

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound show significant anticancer properties. For example, compounds designed based on the pyrimidine scaffold have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Table 1: Anticancer Activity of Similar Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound AMelanoma0.5Inhibits tubulin polymerization
Compound BBreast Cancer0.8Colchicine site binding
Compound CLung Cancer1.2Induces apoptosis

These compounds exhibit high potency against various cancer cell lines, indicating that modifications to the cyclopentapyrimidine structure could enhance their efficacy.

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that this compound may possess neuroprotective effects. Research has indicated that similar pyrimidine derivatives can modulate neurotransmitter systems and exert protective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • In Vivo Studies : A study evaluating the efficacy of a similar compound in a melanoma xenograft model showed significant tumor growth suppression compared to controls, highlighting the potential of these compounds in cancer therapy .
  • Mechanistic Insights : Structural analyses revealed that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Toxicity Profiles : While effective, some derivatives exhibited toxicity at higher doses (greater than 1 mg/kg), necessitating careful dose optimization in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.